

Spectroscopic and Structural Elucidation of 4,5-Dibromocatechol: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Dibromobenzene-1,2-diol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4,5-dibromocatechol, a halogenated phenol of interest in various research domains, including drug discovery and materials science. Due to the limited availability of experimentally-derived public data, this document presents a combination of predicted and theoretical spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies provided are based on standard analytical chemistry protocols for similar compounds.

Chemical Structure and Properties

- IUPAC Name: **4,5-dibromobenzene-1,2-diol**
- Molecular Formula: $C_6H_4Br_2O_2$
- Molecular Weight: 267.90 g/mol
- CAS Number: 2563-26-0

Predicted Spectral Data

The following tables summarize the predicted spectral data for 4,5-dibromocatechol. These values are estimations based on structure-activity relationships and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for 4,5-Dibromocatechol (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2	s	1H	H-3
~7.2	s	1H	H-6
~5.5	br s	2H	-OH

Table 2: Predicted ^{13}C NMR Spectral Data for 4,5-Dibromocatechol (in CDCl_3)

Chemical Shift (δ) ppm	Assignment
~145	C1, C2 (-OH)
~120	C3, C6 (-H)
~115	C4, C5 (-Br)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4,5-Dibromocatechol

Wavenumber (cm^{-1})	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (hydrogen-bonded)
~3100	Medium	Aromatic C-H stretch
1600 - 1450	Medium-Strong	Aromatic C=C stretch
~1200	Strong	C-O stretch (phenol)
1000 - 650	Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 4,5-Dibromocatechol

m/z	Relative Abundance	Assignment
266/268/270	High (1:2:1 ratio)	[M] ⁺ (Molecular ion)
187/189	Medium	[M-Br] ⁺
159/161	Medium	[M-Br-CO] ⁺
108	Medium	[M-2Br] ⁺
79/81	High	[Br] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of catechols and halogenated aromatic compounds.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of 4,5-dibromocatechol in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in an NMR tube.
- **¹H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **¹³C NMR Acquisition:** Acquire the spectrum using proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet):** Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

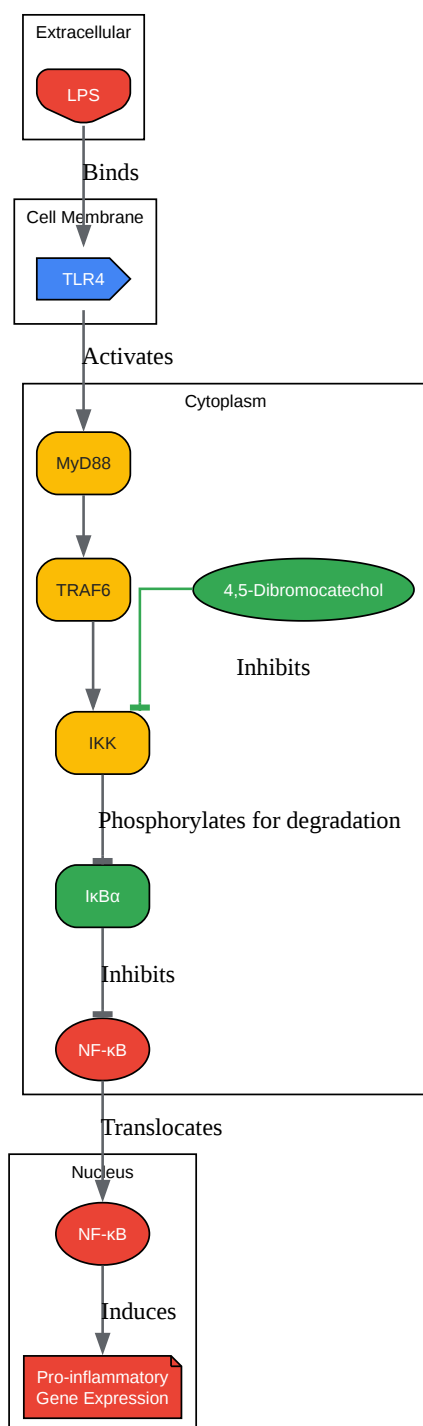
- Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The characteristic isotopic pattern of bromine (^{19}Br and ^{81}Br in a nearly 1:1 ratio) should be observable for bromine-containing fragments.[\[1\]](#)

Potential Biological Signaling Pathway

Brominated phenols isolated from marine sources have been shown to possess a range of biological activities, including antioxidant and anti-inflammatory effects.[\[2\]](#)[\[3\]](#) Some of these compounds have been found to modulate inflammatory pathways such as the Toll-like receptor (TLR)/NF- κ B signaling pathway.[\[4\]](#) Based on this, a hypothetical signaling pathway for the potential anti-inflammatory action of 4,5-dibromocatechol is proposed below.

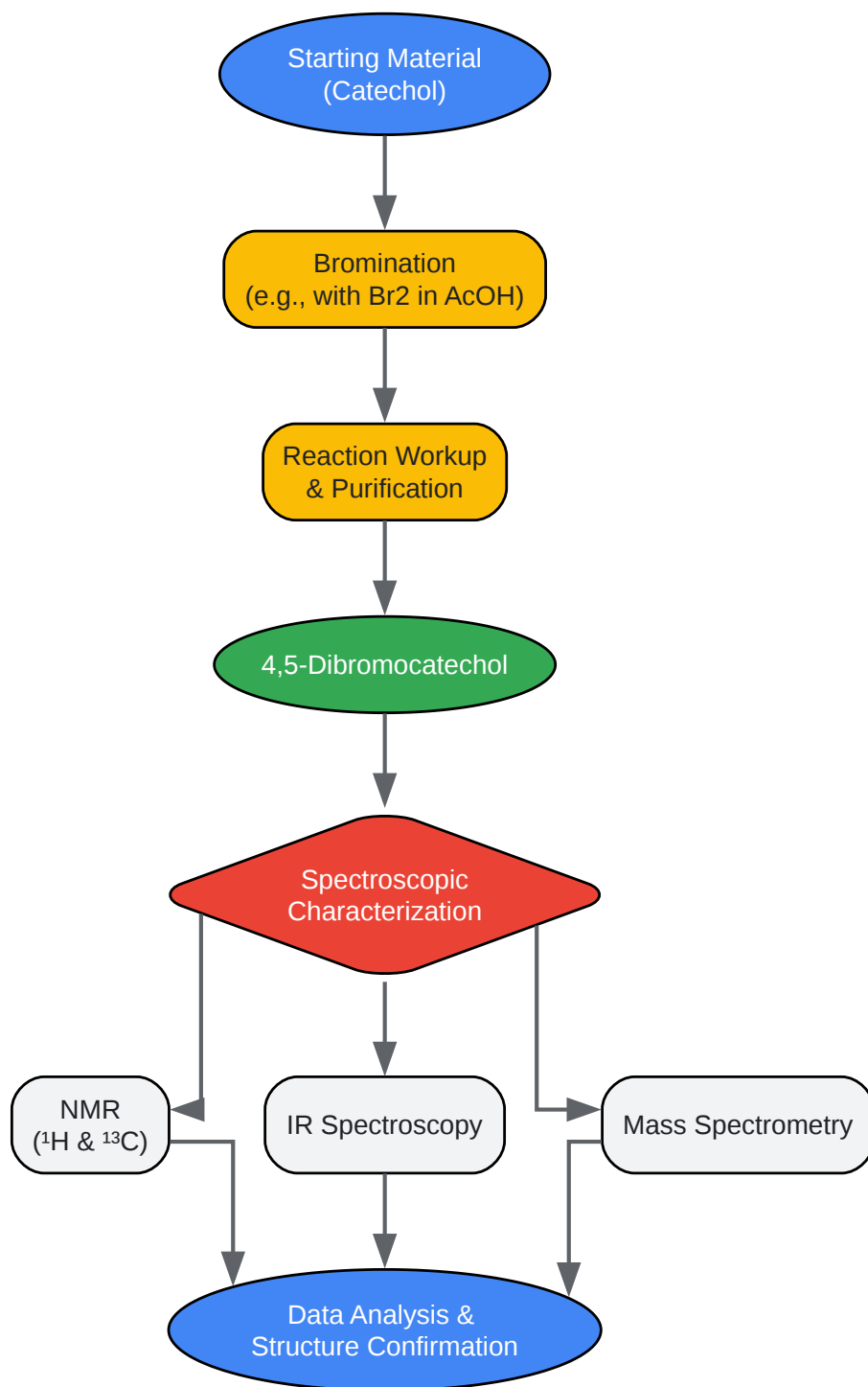


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Caption: Hypothetical inhibition of the TLR4/NF-κB signaling pathway by 4,5-dibromocatechol.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 4,5-dibromocatechol.



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Caption: General workflow for the synthesis and spectroscopic characterization of 4,5-dibromocatechol.

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